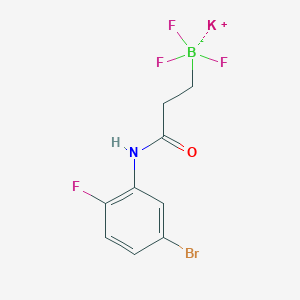
Potassium (3-((5-bromo-2-fluorophenyl)amino)-3-oxopropyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (3-((5-bromo-2-fluorophenyl)amino)-3-oxopropyl)trifluoroborate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of bromine, fluorine, and borate groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (3-((5-bromo-2-fluorophenyl)amino)-3-oxopropyl)trifluoroborate typically involves the reaction of 5-bromo-2-fluoroaniline with a boron-containing reagent under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of larger reaction vessels, continuous flow reactors, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Potassium (3-((5-bromo-2-fluorophenyl)amino)-3-oxopropyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the borate group.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines and alkoxides.
Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound .
Scientific Research Applications
Potassium (3-((5-bromo-2-fluorophenyl)amino)-3-oxopropyl)trifluoroborate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of Potassium (3-((5-bromo-2-fluorophenyl)amino)-3-oxopropyl)trifluoroborate involves its interaction with various molecular targets. The borate group can participate in coordination chemistry, forming complexes with metal ions. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
- Potassium (5-bromo-2-fluorophenyl)trifluoroborate
- Potassium (3-((5-chloro-2-fluorophenyl)amino)-3-oxopropyl)trifluoroborate
Properties
Molecular Formula |
C9H8BBrF4KNO |
|---|---|
Molecular Weight |
351.97 g/mol |
IUPAC Name |
potassium;[3-(5-bromo-2-fluoroanilino)-3-oxopropyl]-trifluoroboranuide |
InChI |
InChI=1S/C9H8BBrF4NO.K/c11-6-1-2-7(12)8(5-6)16-9(17)3-4-10(13,14)15;/h1-2,5H,3-4H2,(H,16,17);/q-1;+1 |
InChI Key |
VWAOLWKLWSVCNY-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CCC(=O)NC1=C(C=CC(=C1)Br)F)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















